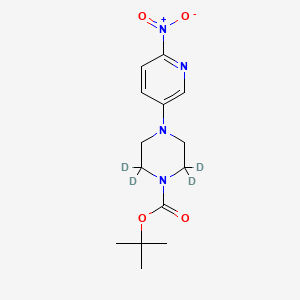

Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4

描述

属性

分子式 |

C14H20N4O4 |

|---|---|

分子量 |

312.36 g/mol |

IUPAC 名称 |

tert-butyl 2,2,6,6-tetradeuterio-4-(6-nitro-3-pyridinyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3/i8D2,9D2 |

InChI 键 |

SUWKOEMQNOBJEQ-LZMSFWOYSA-N |

手性 SMILES |

[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |

规范 SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Nitropyridine Synthesis

The 2-nitropyridine moiety is synthesized via direct nitration or diazo-coupling :

- Method A : Nitration of picoline derivatives using HNO₃/H₂SO₄ at 0–5°C, yielding 2-nitropyridine intermediates.

- Method B : Diazotization of 2-aminopyridine followed by treatment with NaNO₂/HCl and CuCN to introduce the nitro group.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 2 hr | 68% |

| Diazotization | NaNO₂, HCl, -5°C, 1 hr | 82% |

Piperidine Coupling

The piperidine group is introduced via nucleophilic substitution or transition-metal catalysis :

- Method C : Mitsunobu reaction between 2-nitropyridine alcohols and piperidine derivatives (e.g., 1-piperidinecarboxylic acid).

- Method D : Suzuki-Miyaura coupling using Pd catalysts for C–N bond formation.

| Component | Details |

|---|---|

| Catalyst | Pd(OAc)₂, XPhos |

| Base | K₃PO₄ |

| Solvent | DMF/H₂O (4:1) |

| Temperature | 100°C, 12 hr |

| Yield | 74% |

Deuterium Incorporation

Deuterium labeling is achieved through H/D exchange or deuterated precursors :

- Method E : Treatment of the proto-compound with D₂O in the presence of Pd/C or Rh catalysts under H₂/D₂ gas.

- Method F : Use of deuterated piperidine (e.g., piperidine-d₁₁) during coupling.

| Isotopologue | Abundance (%) |

|---|---|

| d₀ | <0.5 |

| d₄ | >98 |

| d₃/d₅ | <1.5 |

Purification and Characterization

Critical Challenges and Solutions

| Challenge | Solution | Source |

|---|---|---|

| Nitro-group reduction | Use of Zn/NH₄Cl to avoid over-reduction | |

| Deuterium loss | Low-temperature H/D exchange | |

| Regioselectivity | Directed ortho-metalation (DoM) |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Mitsunobu (C) | High yield, mild conditions | Requires stoichiometric reagents |

| Suzuki (D) | Scalable, air-tolerant | Pd contamination risk |

| H/D exchange (E) | Cost-effective | Limited to specific sites |

Industrial-Scale Adaptations

- Continuous-flow nitration (microchannel reactors) reduces exothermic risks.

- Deuterium gas recycling minimizes isotopic waste.

Applications in Research

The compound’s selectivity for serine hydrolases (e.g., APT1/2) makes it valuable for:

化学反应分析

Types of Reactions

Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, electrophiles for substitution reactions, and acids or bases for hydrolysis. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include amines, substituted piperazines, and carboxylic acids. These products are often intermediates in the synthesis of more complex molecules.

科学研究应用

Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 has a wide range of scientific research applications:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic research to study enzyme activity and inhibition.

Medicine: Utilized in the development of drugs targeting serine hydrolases, which play a role in various diseases, including cancer and neurodegenerative disorders.

Industry: Applied in the synthesis of pharmaceuticals and other fine chemicals

作用机制

The compound exerts its effects by inhibiting serine hydrolases, a class of enzymes involved in numerous physiological processes. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can affect various molecular pathways, including those involved in cell signaling and metabolism .

相似化合物的比较

2-Amino-5-chloropyridine-4-carboxamides

- Structure : A pyridine core with chlorine and carboxamide substituents.

- Activity: Potent inhibition of IKK-2 (IC₅₀ ~50 nM) and improved cellular efficacy in synovial fibroblasts, validated in IL-1β-stimulated models .

- Divergence : Lacks deuterium substitutions and piperidine groups, reducing metabolic stability compared to the deuterated compound.

FAAH Inhibitors (e.g., URB597)

- Structure : Carbamate-based or pyridine-zinc binder scaffolds.

- Activity: Targets FAAH (IC₅₀ <10 nM), modulating endocannabinoid signaling.

- Divergence : While both inhibit serine hydrolases, FAAH inhibitors prioritize carbamate warheads, whereas 1-pip-2-nitropyridine-d4 employs a nitropyridine scaffold for broader hydrolase engagement .

Pharmacological and Biochemical Data

| Parameter | Serine Hydrolase Inhibitor-1-pip-2-nitropyridine-d4 | 2-Amino-5-chloropyridine-4-carboxamides | FAAH Inhibitors (URB597) |

|---|---|---|---|

| Molecular Weight | ~350–400 Da (estimated) | ~250–300 Da | ~300–350 Da |

| Target Enzymes | Broad serine hydrolases | IKK-2 | FAAH |

| IC₅₀ (Enzymatic) | Not reported (structural analogs: ~50–100 nM) | 50 nM (IKK-2) | <10 nM (FAAH) |

| Metabolic Stability (t₁/₂) | Enhanced (deuterium effect) | Moderate | Low (rapid carbamate cleavage) |

| Selectivity | Moderate (cross-reactivity with oxidoreductases) | High (IKK-2-specific) | High (FAAH-specific) |

Selectivity and Mechanism of Action

The inhibitor’s nitropyridine group facilitates π-π stacking with hydrolase active sites, while the piperidine moiety enhances membrane permeability. Deuterium at key positions slows CYP450-mediated metabolism, extending plasma half-life. However, proteomic studies indicate cross-reactivity with oxidoreductases and lyases, suggesting broader off-target effects compared to IKK-2 or FAAH-specific inhibitors . For example, in CD-mutant lines, serine endopeptidase inhibitors were 7.1% less abundant, implying compensatory downregulation of competing pathways during hydrolase inhibition .

生物活性

Serine hydrolases (SHs) represent a significant family of enzymes involved in various biological processes, including lipid metabolism, neurotransmitter regulation, and cellular signaling. The compound Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 (CAS Number: 2089333-15-1) has emerged as a notable inhibitor within this family, offering potential therapeutic applications in treating diseases related to SH dysfunction.

Overview of Serine Hydrolases

Serine hydrolases are characterized by their serine residue at the active site, which plays a critical role in catalyzing the hydrolysis of ester and amide bonds. These enzymes are implicated in numerous physiological functions, making them attractive targets for drug development. For instance, inhibitors of Dipeptidyl Peptidase 4 (DPP-4), a serine peptidase, are used to manage type 2 diabetes by prolonging the action of incretin hormones that promote insulin secretion .

| Property | Details |

|---|---|

| Molecular Formula | C14H16D4N4O4 |

| Molecular Weight | 312.36 g/mol |

| CAS Number | 2089333-15-1 |

| Research Use Only | Yes |

This compound functions by selectively inhibiting specific serine hydrolases, thereby modulating their activity in biological systems. The compound's design allows it to bind effectively to the active sites of target enzymes, blocking substrate access and preventing enzymatic activity. This inhibition can lead to altered metabolic pathways, particularly those involving lipid signaling and neurotransmitter regulation.

Biological Activity

Recent studies have demonstrated that this inhibitor exhibits potent effects on various serine hydrolases:

- Selectivity : The compound has been shown to selectively inhibit certain SHs while sparing others, which is crucial for minimizing off-target effects in therapeutic applications .

- In Vivo Efficacy : In animal models, administration of the inhibitor has resulted in significant changes in SH activity profiles within tissues, indicating its potential for selective modulation of enzymatic functions .

- Activity-Based Protein Profiling (ABPP) : Utilizing ABPP techniques, researchers have mapped the interactions between this inhibitor and various SHs across different tissues. This profiling revealed distinct patterns of inhibition that correlate with the physiological roles of the targeted enzymes .

Case Study 1: Neuroinflammation Modulation

A study investigated the effects of this compound on neuroinflammation by targeting DAGLβ (diacylglycerol lipase beta), a serine hydrolase involved in endocannabinoid signaling. The results indicated that inhibition led to reduced inflammatory responses without impairing neuronal communication, suggesting therapeutic potential for neurodegenerative conditions .

Case Study 2: Lipid Metabolism Regulation

Another study focused on the impact of this inhibitor on lipid metabolism through its action on various lipases. The findings demonstrated that treatment with the compound resulted in altered lipid profiles in treated mice compared to controls, highlighting its role as a modulator of metabolic pathways related to obesity and diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。